An In-depth Technical Guide to the Synthesis and Purification of N,N-Diethyl-1,1,1-trimethylsilylamine
An In-depth Technical Guide to the Synthesis and Purification of N,N-Diethyl-1,1,1-trimethylsilylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N,N-Diethyl-1,1,1-trimethylsilylamine, a versatile silylating agent and valuable intermediate in organic synthesis. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visual diagrams of the core chemical processes.
Introduction
N,N-Diethyl-1,1,1-trimethylsilylamine, also known as (diethylamino)trimethylsilane or TMSDEA, is an organosilicon compound with the chemical formula (CH₃)₃SiN(C₂H₅)₂. It serves as a powerful silylating agent for the protection of various functional groups, including alcohols, amines, and carboxylic acids, in complex organic syntheses.[1] Its high reactivity and the volatility of its byproducts make it a favorable reagent in many applications, including derivatization for gas chromatography-mass spectrometry (GC-MS) analysis to enhance the volatility of polar analytes.[2]
Synthesis of N,N-Diethyl-1,1,1-trimethylsilylamine
The most common and efficient method for the synthesis of N,N-Diethyl-1,1,1-trimethylsilylamine involves the reaction of trimethylchlorosilane with diethylamine in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Reaction Scheme
Caption: Synthesis of N,N-Diethyl-1,1,1-trimethylsilylamine.
Experimental Protocol
This protocol is adapted from a procedure with a reported yield of 94%.[3]
Materials:
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Trimethylchlorosilane (1.0 mol, 108.5 g)
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Diethylamine (1.0 mol, 73.0 g)
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Triethylamine (1.1 mol, 111.1 g)
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Hexane (300 ml)
Equipment:
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1-liter four-neck flask
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Mechanical stirrer
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Reflux condenser
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Dropping funnel
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Thermometer
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Glass filter
Procedure:
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To a 1-liter four-neck flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, add trimethylchlorosilane (108.5 g), triethylamine (111.1 g), and hexane (300 ml).
-
With stirring, add diethylamine (73.0 g) dropwise from the dropping funnel over a period of 1 hour.
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During the addition, maintain the reaction temperature between 20°C and 60°C.
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After the addition is complete, raise the temperature to 50-60°C and maintain it for 2 hours to ensure the reaction goes to completion.
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Cool the reaction mixture to room temperature.
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Filter the mixture through a glass filter to remove the precipitated triethylamine hydrochloride salt.
-
Allow the filtrate to stand at room temperature for 24 hours to precipitate any remaining salt.
-
Filter the mixture again to remove the precipitated salt.
-
The filtrate is then subjected to purification by fractional distillation.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Molar Ratio (TMSCl:Diethylamine:Triethylamine) | 1 : 1 : 1.1 | [3] |
| Solvent | Hexane | [3] |
| Reaction Temperature | 20-60°C (addition), 50-60°C (maturation) | [3] |
| Reaction Time | 1 hour (addition), 2 hours (maturation) | [3] |
| Reported Yield | 94% | [3] |
Alternative Synthesis Methods
While the reaction of trimethylchlorosilane with diethylamine is the most direct route, other methods for the formation of Si-N bonds exist and could be adapted for the synthesis of N,N-Diethyl-1,1,1-trimethylsilylamine.
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From Hexamethyldisilazane (HMDS): HMDS can be used as a silylating agent for amines, often in the presence of an acid catalyst.[4] This method avoids the generation of corrosive HCl.
-
Dehydrogenative Coupling: Catalytic dehydrogenative coupling of diethylamine with a suitable silane (e.g., trimethylsilane) offers a more atom-economical route, with hydrogen gas as the only byproduct.[5][6] Various metal catalysts, including those based on iridium, can be employed for this transformation.[5][6]
Purification
The primary method for purifying N,N-Diethyl-1,1,1-trimethylsilylamine is fractional distillation under atmospheric pressure.
Purification Workflow
Caption: Purification by fractional distillation.
Experimental Protocol for Purification
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Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or Raschig rings) to ensure efficient separation.
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Place the crude filtrate into the distillation flask with boiling chips.
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Heat the flask gently.
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Discard the initial fraction, which will primarily consist of the low-boiling solvent (hexane).
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Collect the fraction that distills at 125-126°C.[3] This is the pure N,N-Diethyl-1,1,1-trimethylsilylamine.
Quantitative Data for Purification and Product Properties
| Parameter | Value | Reference |
| Purification | ||
| Method | Fractional Distillation | [3] |
| Boiling Point | 125-126 °C | [3] |
| Physical Properties | ||
| Appearance | Colorless liquid | [1] |
| Density | 0.767 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.411 | |
| Purity | ||
| Typical Commercial Purity | ≥97% |
Analytical Characterization
The purity and identity of the synthesized N,N-Diethyl-1,1,1-trimethylsilylamine can be confirmed using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity of volatile compounds like N,N-Diethyl-1,1,1-trimethylsilylamine. The gas chromatogram will show a major peak corresponding to the product, and the retention time can be compared to a standard. The mass spectrum will exhibit a characteristic fragmentation pattern that can be used to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and purity assessment.
¹H NMR: The proton NMR spectrum will show characteristic signals for the trimethylsilyl group and the two ethyl groups. The integration of these signals should correspond to the number of protons in each environment (9H for Si(CH₃)₃, 4H for N(CH₂CH₃)₂, and 6H for N(CH₂CH₃)₂).
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.
Reported ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~1.5 | Si(CH₃)₃ |
| ~14.5 | N(CH₂CH₃) |
| ~42.5 | N(CH₂CH₃) |
(Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.)[7]
Safety and Handling
N,N-Diethyl-1,1,1-trimethylsilylamine is a flammable liquid and is moisture-sensitive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The compound reacts with water, so all glassware and reagents should be dry.[1]
Conclusion
The synthesis of N,N-Diethyl-1,1,1-trimethylsilylamine via the reaction of trimethylchlorosilane and diethylamine is a high-yielding and straightforward procedure. Purification by fractional distillation provides a product of high purity suitable for a wide range of applications in organic synthesis and analytical chemistry. This guide provides the necessary technical details for researchers and professionals to successfully synthesize and characterize this important chemical reagent.
References
- 1. eqipped.com [eqipped.com]
- 2. thescipub.com [thescipub.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-Dehydrogenative Coupling of Secondary Amines with Silanes Catalyzed by Agostic Iridium-NSi Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N,N-Diethyl-1,1,1-trimethylsilylamine(996-50-9) 13C NMR [m.chemicalbook.com]
